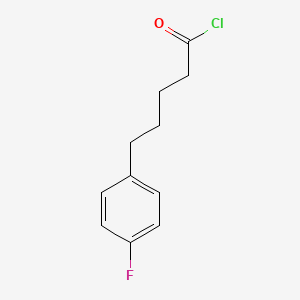

5-(4-Fluorophenyl)pentanoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)pentanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c12-11(14)4-2-1-3-9-5-7-10(13)8-6-9/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXZYVATCBTVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes for 5 4 Fluorophenyl Pentanoyl Chloride

Derivatization from Carboxylic Acid Precursors

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, significantly increasing the reactivity of the carbonyl group, making the resulting acyl chloride a versatile intermediate for further chemical modifications.

Conversion of 5-(4-Fluorophenyl)pentanoic Acid to the Acyl Chloride

The synthesis of 5-(4-fluorophenyl)pentanoyl chloride is predicated on the direct chlorination of 5-(4-fluorophenyl)pentanoic acid. This precursor serves as the foundational substrate for the introduction of the reactive acyl chloride functionality. The general transformation can be represented as follows:

C₁₁H₁₃FO₂ + Chlorinating Agent → C₁₁H₁₂ClFO + Byproducts

The efficiency of this conversion is highly dependent on the choice of the chlorinating reagent and the specific reaction conditions employed.

Chlorinating Reagents and Their Reaction Conditions

A variety of reagents can effect the transformation of carboxylic acids to acyl chlorides, each with its own set of advantages and required conditions. masterorganicchemistry.com

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides due to its reliability and the convenient nature of its byproducts. masterorganicchemistry.comchemguide.co.uk The reaction between 5-(4-fluorophenyl)pentanoic acid and thionyl chloride would produce this compound, along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.ukyoutube.com This simplifies the purification process as the gaseous byproducts can be easily removed from the reaction mixture. chemguide.co.uk

A typical procedure involves heating the carboxylic acid with an excess of thionyl chloride, often at reflux. orgsyn.org For instance, a related synthesis of 5-(4-chlorobenzoyl)pentanoyl chloride involves dissolving the corresponding carboxylic acid in a dry solvent like toluene (B28343) and refluxing with thionyl chloride for several hours. After the reaction is complete, the excess solvent and thionyl chloride are removed under reduced pressure to yield the crude acyl chloride. In some cases, the reaction can be performed neat, without a solvent. nih.gov The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. youtube.com

Table 1: Representative Reaction Conditions for Thionyl Chloride Mediated Synthesis

| Parameter | Condition | Source |

| Reagents | 5-(4-Fluorophenyl)pentanoic Acid, Thionyl Chloride (SOCl₂) | masterorganicchemistry.com |

| Catalyst | N,N-Dimethylformamide (DMF) (optional) | youtube.com |

| Solvent | Toluene, Dichloromethane (B109758), or Neat (no solvent) | nih.gov |

| Temperature | Reflux | orgsyn.org |

| Reaction Time | Several hours | orgsyn.org |

| Work-up | Removal of excess reagents and solvent under vacuum | orgsyn.org |

Oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides, often favored for its milder reaction conditions compared to thionyl chloride. chemicalbook.com The reaction with oxalyl chloride also produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which facilitates product isolation. wikipedia.org

This method typically involves treating the carboxylic acid with oxalyl chloride in an inert solvent, such as dichloromethane (DCM). The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). orgsyn.org The DMF catalyst reacts with oxalyl chloride to form an active Vilsmeier reagent, which then facilitates the conversion of the carboxylic acid to the acyl chloride. wikipedia.org The reaction generally proceeds at room temperature and is typically complete within a few hours. orgsyn.org

Table 2: Representative Reaction Conditions for Oxalyl Chloride Mediated Synthesis

| Parameter | Condition | Source |

| Reagents | 5-(4-Fluorophenyl)pentanoic Acid, Oxalyl Chloride ((COCl)₂) | chemicalbook.com |

| Catalyst | N,N-Dimethylformamide (DMF) | orgsyn.org |

| Solvent | Dichloromethane (DCM) | orgsyn.org |

| Temperature | Room Temperature | orgsyn.org |

| Reaction Time | 1-2 hours | orgsyn.org |

| Work-up | Removal of solvent and excess reagents by rotary evaporation | orgsyn.org |

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents for this transformation. chemguide.co.uk PCl₅ reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride (HCl). chemguide.co.ukresearchgate.net The reaction is often vigorous and can be carried out at room temperature or with gentle warming. youtube.com

Phosphorus trichloride (PCl₃) also converts carboxylic acids to acyl chlorides, with phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk This reaction typically requires heating and uses a stoichiometric ratio of three moles of the carboxylic acid to one mole of PCl₃.

The choice between PCl₅ and PCl₃ can depend on the desired reaction conditions and the ease of separating the byproducts from the desired acyl chloride. chemguide.co.uk

Table 3: Comparison of Phosphorus Halide Reagents

| Reagent | Byproducts | Typical Conditions | Source |

| PCl₅ | POCl₃, HCl | Room temperature or gentle heating | chemguide.co.ukresearchgate.net |

| PCl₃ | H₃PO₃ | Heating required | chemguide.co.uk |

Considerations for Reaction Efficiency and Yield Optimization

Optimizing the synthesis of this compound involves careful consideration of several factors to maximize the yield and purity of the product. The choice of chlorinating agent, solvent, temperature, and reaction time are all critical parameters.

For thionyl chloride mediated reactions, ensuring the complete removal of the gaseous byproducts (SO₂ and HCl) can drive the reaction to completion. The use of a solvent can help to moderate the reaction rate and improve handling, though neat conditions can also be effective. nih.gov The addition of a catalytic amount of DMF can significantly increase the reaction rate. youtube.com

When using oxalyl chloride, the catalytic role of DMF is crucial for achieving a high reaction rate under mild conditions. orgsyn.org The stoichiometry of the reagents should be carefully controlled to avoid side reactions. As the reaction is typically clean, purification is often straightforward, involving the removal of the volatile components.

With phosphorus halides, controlling the reaction temperature is important, especially with the more reactive PCl₅, to prevent unwanted side reactions. youtube.com The separation of the non-volatile byproducts, such as phosphoryl chloride or phosphorous acid, from the product requires careful purification, often through distillation. chemguide.co.uk

Advanced Reactivity and Mechanistic Investigations of 5 4 Fluorophenyl Pentanoyl Chloride Transformations

Nucleophilic Acyl Substitution Pathways

The reactivity of 5-(4-fluorophenyl)pentanoyl chloride is predominantly characterized by nucleophilic acyl substitution reactions. This class of reaction involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. Acyl chlorides, including this compound, are among the most reactive of the carboxylic acid derivatives towards nucleophiles. gauthmath.com This heightened reactivity is attributed to the electronic properties of the acyl chloride functional group. The general transformation can be represented by the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the chloride.

General Mechanism of Nucleophilic Addition-Elimination

The most widely accepted mechanism for nucleophilic acyl substitution is the two-step addition-elimination pathway. google.com This mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, followed by the expulsion of the chloride leaving group.

The first step is the addition of the nucleophile to the carbonyl group, which breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate. chemguide.co.uk The second step is the elimination of the leaving group (in this case, the chloride ion) and the reformation of the carbon-oxygen double bond. chemguide.co.uk This two-stage process is distinct from a single-step concerted mechanism. google.com

The significant reactivity of this compound in nucleophilic acyl substitution reactions is fundamentally due to the polarization of the carbonyl group. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. Both of these atoms exert a strong electron-withdrawing inductive effect, which pulls electron density away from the carbonyl carbon. core.ac.uk This creates a significant partial positive charge (δ+) on the carbon atom, rendering it highly electrophilic and susceptible to attack by nucleophiles. The planar geometry around the carbonyl carbon also allows for accessible attack by incoming nucleophiles from above or below the plane of the molecule. core.ac.uk

Upon nucleophilic attack on the polarized carbonyl carbon of this compound, the hybridization of the carbon changes from sp² to sp³, resulting in the formation of a transient, high-energy tetrahedral intermediate. gauthmath.com This intermediate possesses a negatively charged oxygen atom (an alkoxide) and the original substituents of the acyl chloride, as well as the newly added nucleophile.

While the addition-elimination mechanism involving a discrete tetrahedral intermediate is the generally accepted pathway for most nucleophilic acyl substitutions, some theoretical studies have proposed the possibility of a concerted SN2-like mechanism. manchester.ac.uk In such a mechanism, the attack of the nucleophile and the departure of the leaving group would occur in a single, concerted step, passing through a trigonal bipyramidal transition state rather than a tetrahedral intermediate. mdpi.com This pathway avoids the formation of a high-energy intermediate. Computational studies on simple acyl chlorides suggest that for certain nucleophiles and reaction conditions, this concerted pathway may be operative. manchester.ac.uk However, for the majority of reactions involving acyl chlorides like this compound, the stepwise addition-elimination mechanism is considered the predominant pathway.

Reactions with Oxygen-Centered Nucleophiles: Esterification

A significant class of nucleophilic acyl substitution reactions for this compound involves oxygen-centered nucleophiles, leading to the formation of esters. This process, known as esterification, is a synthetically valuable transformation.

This compound readily reacts with alcohols and phenols to produce the corresponding esters. The reaction with alcohols is typically vigorous and exothermic, often occurring rapidly at room temperature. chemguide.co.uk The alcohol acts as the nucleophile, with the lone pair of electrons on the oxygen atom attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is often carried out in the presence of a weak base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed. gauthmath.com

The reaction with phenols can be slower than with alcohols due to the lower nucleophilicity of the phenolic oxygen. In some cases, heating may be required to facilitate the reaction. To enhance the reaction rate, the phenol (B47542) can be converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide (B78521). The resulting phenoxide is a much stronger nucleophile and reacts more readily with the acyl chloride.

Below is an illustrative data table showing the expected products from the reaction of this compound with various alcohols and phenols. Please note that the yields are representative and can vary based on specific reaction conditions.

| Nucleophile | Product | Representative Yield (%) |

| Methanol | Methyl 5-(4-fluorophenyl)pentanoate | >90 |

| Ethanol | Ethyl 5-(4-fluorophenyl)pentanoate | >90 |

| Phenol | Phenyl 5-(4-fluorophenyl)pentanoate | 80-90 |

| p-Cresol | p-Tolyl 5-(4-fluorophenyl)pentanoate | 80-90 |

Anhydride (B1165640) Formation via Carboxylate Anions or Carboxylic Acids

The reaction of this compound with carboxylate anions or carboxylic acids serves as a direct method for the synthesis of acid anhydrides. This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis. The general mechanism involves the attack of a carboxylate anion, or a carboxylic acid (often in the presence of a non-nucleophilic base like pyridine), on the highly electrophilic carbonyl carbon of the acyl chloride. masterorganicchemistry.compressbooks.pub The chloride ion, being an excellent leaving group, is subsequently displaced, leading to the formation of the corresponding symmetric or mixed anhydride. libretexts.orgkhanacademy.org

The reaction with a carboxylate salt proceeds readily, as the carboxylate is a potent nucleophile. When a carboxylic acid is used, a base such as pyridine is typically added. Pyridine serves a dual purpose: it acts as a catalyst by forming a highly reactive acylpyridinium salt intermediate, and it neutralizes the hydrogen chloride (HCl) that is generated during the reaction, driving the equilibrium towards the product side. pressbooks.pubnih.gov

For instance, the reaction of this compound with a carboxylate salt, such as sodium 5-(4-fluorophenyl)pentanoate, would yield the symmetric anhydride, bis(5-(4-fluorophenyl)pentanoic) anhydride. Alternatively, reaction with a different carboxylic acid, like acetic acid, in the presence of pyridine would result in a mixed anhydride, acetic 5-(4-fluorophenyl)pentanoic anhydride.

Table 1: Illustrative Anhydride Formation Reactions

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Sodium 5-(4-fluorophenyl)pentanoate | Aprotic Solvent | Bis(5-(4-fluorophenyl)pentanoic) anhydride |

| This compound | Acetic Acid | Pyridine | Acetic 5-(4-fluorophenyl)pentanoic anhydride |

Reactions with Nitrogen-Centered Nucleophiles: Amidation

The amidation of this compound is a robust and widely utilized method for forming amide bonds. This reaction involves the nucleophilic attack of a nitrogen-containing compound on the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. simply.sciencedocbrown.info This process, a type of nucleophilic acyl substitution, is highly efficient due to the high reactivity of acyl chlorides. savemyexams.com

The reaction of this compound with ammonia (B1221849) is a direct route to the corresponding primary amide, 5-(4-Fluorophenyl)pentanamide. The reaction is typically vigorous and is often carried out in a suitable solvent at controlled temperatures. chemguide.co.uk The mechanism involves the nucleophilic addition of ammonia to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion. docbrown.infoyoutube.com A second equivalent of ammonia is required to neutralize the hydrogen chloride (HCl) byproduct, forming ammonium (B1175870) chloride. savemyexams.comchemguide.co.uk This acid-base reaction drives the equilibrium towards the formation of the amide. ccspublishing.org.cn

Reaction Scheme: R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl Where R = 5-(4-Fluorophenyl)pentyl

This compound readily reacts with primary and secondary amines to yield N-substituted and N,N-disubstituted amides, respectively. pearson.com Similar to the reaction with ammonia, two equivalents of the amine are generally used. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the HCl formed during the reaction. testbook.comhud.ac.uk This prevents the protonation of the reacting amine, which would render it non-nucleophilic. organic-chemistry.org

The reaction proceeds via a nucleophilic addition-elimination mechanism. youtube.com The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. pearson.comchemistnotes.com The subsequent collapse of the tetrahedral intermediate eliminates the chloride ion, and deprotonation of the nitrogen atom by a second amine molecule yields the final amide product. testbook.com

Table 2: Amidation with Various Amines

| Amine Type | Example Amine | Product |

| Primary | Methylamine | N-Methyl-5-(4-fluorophenyl)pentanamide |

| Secondary | Dimethylamine | N,N-Dimethyl-5-(4-fluorophenyl)pentanamide |

| Primary | Aniline | N-Phenyl-5-(4-fluorophenyl)pentanamide |

The Schotten-Baumann reaction refers to the synthesis of amides (or esters) from acyl chlorides and amines (or alcohols) in the presence of an aqueous base. chemistnotes.comwikipedia.org This method is particularly strategic when dealing with valuable or complex amines. Instead of using an excess of the amine as the base, an inexpensive inorganic base, such as sodium hydroxide, is used to neutralize the generated HCl. testbook.comiitk.ac.in

The reaction is typically performed in a biphasic system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and water. wikipedia.orgiitk.ac.in this compound and the amine are dissolved in the organic phase, while the base resides in the aqueous phase. The reaction occurs at the interface or in the organic phase, and the HCl byproduct is immediately neutralized by the base in the aqueous phase. testbook.comwikipedia.org This prevents the formation of the non-nucleophilic amine hydrochloride salt, thus maximizing the yield of the desired amide. organic-chemistry.org This technique is advantageous as it allows for the use of stoichiometric amounts of the amine, which is crucial when the amine is expensive or synthetically complex. fishersci.co.uk

Reactions with Carbon-Centered Nucleophiles

Reactions of this compound with carbon-centered nucleophiles, such as organometallic reagents, are powerful methods for carbon-carbon bond formation, leading to the synthesis of ketones and alcohols.

The reaction of this compound with Grignard reagents (R'-MgX) is a classic method for forming new carbon-carbon bonds. simply.science However, the high reactivity of Grignard reagents presents a challenge in controlling the selectivity of the reaction. wisc.eduresearchgate.net

Typically, the initial reaction between the acyl chloride and one equivalent of the Grignard reagent produces a ketone. researchgate.netrsc.org However, ketones are also highly reactive towards Grignard reagents. chemistrysteps.com Consequently, the newly formed ketone often reacts with a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after aqueous workup. libretexts.org Therefore, the addition of two equivalents of a Grignard reagent to this compound will result in a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent have been added.

To selectively obtain the ketone, the reaction must be carried out under specific conditions, often at very low temperatures, or by using less reactive organometallic reagents like organocadmium or organocuprate (Gilman) reagents. researchgate.netchemistrysteps.com Another strategy involves using a ligand that can moderate the reactivity of the Grignard reagent, allowing the reaction to stop at the ketone stage. wisc.eduorganic-chemistry.org

Table 3: Products from Grignard Reactions

| Grignard Reagent (R'-MgX) | Equivalents | Primary Product after Workup |

| Methylmagnesium bromide | 1 (controlled conditions) | 1-(4-Fluorophenyl)-5-hexanone |

| Methylmagnesium bromide | 2 or more | 2-(4-Fluorophenyl)pentyl)-2-propanol |

| Phenylmagnesium bromide | 2 or more | 1,1-Diphenyl-5-(4-fluorophenyl)-1-pentanol |

Weinreb Ketone Synthesis via Weinreb Amides

The Weinreb-Nahm ketone synthesis is a highly reliable method for forming ketones by reacting an organometallic reagent with an N-methoxy-N-methylamide, commonly known as a Weinreb amide. wikipedia.orgmychemblog.com This procedure is particularly advantageous as it prevents the common issue of over-addition that occurs when organometallic reagents react with other acyl compounds like acid chlorides or esters, which typically yields tertiary alcohols. mychemblog.comorganic-chemistry.org

The synthesis begins with the conversion of an acyl chloride, such as this compound, into its corresponding Weinreb amide. This is achieved by reacting the acyl chloride with N,O-dimethylhydroxylamine or its hydrochloride salt in the presence of a base. quimicaorganica.orgmychemblog.com

The key to the success of the Weinreb synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents). wikipedia.org The methoxy (B1213986) group on the nitrogen atom chelates to the metal ion (Mg or Li), forming a stable five-membered cyclic intermediate. mychemblog.comresearchgate.net This chelated intermediate does not collapse to a ketone until acidic workup, thus preventing a second addition of the nucleophile. wikipedia.orgchemeurope.com

Reaction Scheme: Weinreb Ketone Synthesis

Amide Formation: this compound reacts with N,O-dimethylhydroxylamine to form N-methoxy-N-methyl-5-(4-fluorophenyl)pentanamide.

Ketone Formation: The resulting Weinreb amide is treated with an organometallic reagent (R-M), forming a stable chelated intermediate.

Hydrolysis: Aqueous workup hydrolyzes the intermediate to yield the corresponding ketone.

| Organometallic Reagent (R-M) | Product Ketone | Potential Application |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(4-Fluorophenyl)-6-hexanone | Intermediate for pharmaceutical synthesis |

| Phenyllithium (C₆H₅Li) | 1-(4-Fluorophenyl)-5-phenyl-1-pentanone | Precursor for substituted aromatic compounds |

| Vinyllithium (CH₂=CHLi) | 1-(4-Fluorophenyl)-1-hepten-6-one | Building block for natural product synthesis |

Specialized Nucleophilic Reactions (e.g., with Sodium Phosphaethynolate)

Beyond common nucleophiles, this compound can engage in specialized reactions, such as those with unique phosphorus-containing reagents. The reaction of acyl chlorides with sources of the phosphaethynolate anion (PCO⁻) or related synthetic equivalents can lead to the formation of highly reactive phosphaalkynes (R-C≡P). acs.org These compounds are the phosphorus analogues of nitriles and serve as valuable building blocks in organophosphorus and coordination chemistry. acs.org

One synthetic route involves the reaction of an acyl chloride with a niobium phosphide (B1233454) complex, which acts as a phosphide (P³⁻) transfer agent. This process proceeds through a four-membered metallacyclic intermediate, which then fragments to yield the phosphaalkyne and a niobium oxo product. acs.org This transformation represents a metathetical exchange of oxygen and chlorine for a phosphorus atom. While direct reaction with sodium phosphaethynolate (Na[PCO]) is plausible, synthetic accessibility often favors multi-step sequences with transition metal phosphide complexes. researchgate.net

The resulting 5-(4-fluorophenyl)pentylphosphaalkyne is a highly reactive species that can undergo various cycloaddition reactions and be incorporated into more complex molecular architectures.

Friedel-Crafts Acylation: Introduction of the Acyl Group to Aromatic Systems

Friedel-Crafts acylation is a cornerstone of organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, typically uses an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst. libretexts.orgsigmaaldrich.com this compound is a suitable substrate for this reaction, particularly for intramolecular cyclization, given its structure containing both an acyl chloride moiety and an aromatic ring. The intramolecular reaction, often called the Haworth reaction, is effective for forming 5- and 6-membered rings. nrochemistry.com

Role of Lewis Acid Catalysts (e.g., AlCl₃, SbF₅)

Lewis acid catalysts are essential for activating the acyl chloride. masterorganicchemistry.com Aluminum chloride (AlCl₃) is the most common catalyst, but other strong Lewis acids like antimony pentachloride (SbCl₅), ferric chloride (FeCl₃), or boron trifluoride (BF₃) can also be used. nih.govrsc.org The catalyst's role is to abstract the halide from the acyl chloride, thereby generating the highly electrophilic acylium ion. quora.com

In contrast to Friedel-Crafts alkylation where the catalyst is regenerated, acylation requires at least a stoichiometric amount of the Lewis acid. wikipedia.org This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst. wikipedia.org This complexation deactivates the product towards further acylation and necessitates an aqueous workup to liberate the final ketone product and destroy the complex. wikipedia.org

| Lewis Acid | Relative Activity | Typical Application |

|---|---|---|

| AlCl₃ | High | General purpose for most aromatic substrates |

| SbF₅ | Very High | Used with highly deactivated substrates or in superacid systems |

| FeCl₃ | Moderate | Milder catalyst, sometimes preferred for sensitive substrates |

| BF₃ | Moderate | Often used with acid anhydrides as the acylating agent |

Control of Regioselectivity and Prevention of Multiple Acylations

In an intramolecular Friedel-Crafts acylation of this compound, the regioselectivity of the cyclization is directed by the fluorine substituent on the aromatic ring. Halogens are deactivating but ortho, para-directing substituents in electrophilic aromatic substitution. Therefore, the acylium ion will preferentially attack the carbon atom ortho to the fluorine atom, leading to the formation of a 7-fluoro-3,4-dihydronaphthalen-1(2H)-one (α-tetralone) derivative.

A significant advantage of Friedel-Crafts acylation over alkylation is the prevention of multiple substitutions. libretexts.orglibretexts.org The acyl group introduced onto the aromatic ring is strongly electron-withdrawing, which deactivates the ring towards further electrophilic attack. wikipedia.orgnrochemistry.com As a result, the monoacylated product is much less reactive than the starting material, and the reaction stops cleanly after a single acylation. libretexts.org

Investigation of Intermediates in Friedel-Crafts Reactions

The primary reactive intermediate in Friedel-Crafts acylation is the acylium ion. rsc.org Its existence and structure have been confirmed through various spectroscopic methods. In superacid media (e.g., SbF₅ in liquid SO₂), acylium ions are stable enough to be observed directly by Nuclear Magnetic Resonance (NMR) spectroscopy. walisongo.ac.id

Electrospray ionization-mass spectrometry (ESI-MS) has also been used to generate and detect acylium ions in the gas phase, allowing for the study of their intrinsic reactivity. rsc.orgnih.govacs.org Computational studies using Density Functional Theory (DFT) have further elucidated the structure, stability, and reaction pathways of these intermediates, confirming their high degree of stability and the energetic favorability of the acylation process. nih.govrsc.org These investigations provide a detailed molecular-level understanding of the reaction mechanism, from the initial Lewis acid-base complexation to the final product formation.

Reduction Chemistry

The transformation of acyl chlorides to other functional groups through reduction is a cornerstone of synthetic organic chemistry. Due to the high reactivity of the acyl chloride moiety, these reactions are typically efficient and high-yielding. This section explores the selective reduction of this compound to its corresponding primary alcohol, with a focus on the mechanistic aspects of this transformation.

Selective Reduction to Alcohols (e.g., via LiAlH₄)

The reduction of this compound to 5-(4-fluorophenyl)pentan-1-ol (B8417868) is effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). uoa.grmasterorganicchemistry.comchemistrysteps.com This transformation is a fundamental process that proceeds through a well-understood nucleophilic acyl substitution mechanism, followed by a nucleophilic addition to the intermediate aldehyde.

Detailed Research Findings:

The reaction involves the delivery of hydride ions (H⁻) from the aluminohydride complex to the electrophilic carbonyl carbon of the acyl chloride. The general mechanism for the reduction of an acyl chloride with LiAlH₄ proceeds in two distinct stages. uoa.grchemguide.co.uk Initially, the acyl chloride is reduced to an aldehyde. However, the aldehyde itself is highly susceptible to reduction by LiAlH₄ and is therefore immediately converted to the corresponding primary alcohol. chemguide.co.uklibretexts.org For this reason, an excess of the reducing agent is typically employed to ensure the reaction proceeds to completion. chemistrysteps.com

R-COCl + LiAlH₄ (excess) → R-CH₂OH

A typical laboratory-scale procedure would involve the slow addition of a solution of this compound in the chosen solvent to a stirred suspension of excess LiAlH₄ in the same solvent under an inert atmosphere. ic.ac.uk After the reaction is complete, a careful quenching procedure is necessary to decompose the excess LiAlH₄ and the resulting aluminum alkoxide complex. This is usually achieved by the sequential and cautious addition of water and then a sodium hydroxide solution or a dilute acid. google.com

The following table outlines the typical parameters for the LiAlH₄ reduction of an acyl chloride, which can be applied to this compound based on general chemical principles.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful hydride donor capable of reducing acyl chlorides to primary alcohols. uoa.grmasterorganicchemistry.com |

| Stoichiometry | Excess LiAlH₄ (typically 1.5-2 equivalents) | Ensures complete reduction of both the acyl chloride and the intermediate aldehyde. chemistrysteps.com |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (B95107) (THF) | Aprotic solvent required to prevent reaction with the highly reactive LiAlH₄. chemguide.co.ukdocbrown.info |

| Temperature | Initial addition at 0 °C, then warming to room temperature | Controls the initial exothermic reaction and allows for a controlled and complete reduction. ic.ac.uk |

| Workup | Sequential addition of water and aqueous base (e.g., NaOH) or dilute acid | Safely quenches excess LiAlH₄ and hydrolyzes the aluminum alkoxide to yield the alcohol. google.com |

The successful synthesis of the target alcohol, 5-(4-fluorophenyl)pentan-1-ol, relies on the careful control of these reaction parameters to maximize the yield and purity of the product. The fluorine substituent on the phenyl ring is generally unreactive towards LiAlH₄ under these conditions, allowing for the selective reduction of the acyl chloride functionality.

Computational Chemistry and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides a fundamental framework for the structural elucidation of newly synthesized chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer distinct and complementary information, culminating in an unambiguous characterization of the molecule. For crystalline compounds, Single-Crystal X-ray Diffraction provides definitive proof of structure.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and connectivity of a compound. Both ¹H and ¹³C NMR are routinely employed in the characterization of 5-(4-Fluorophenyl)pentanoyl chloride.

In the ¹H NMR spectrum of this compound, the protons on the carbon atom immediately adjacent to the acyl chloride functional group (the α-protons) are of particular diagnostic value. Due to the strong electron-withdrawing inductive effect of both the carbonyl oxygen and the chlorine atom, these protons are significantly deshielded. This deshielding causes their resonance signal to appear downfield in the spectrum. Typically, protons alpha to an acyl chloride carbonyl group (H-C-C=O) resonate in the range of δ 2.5–3.0 ppm. The signal for these protons in this compound would be expected to appear as a triplet, resulting from spin-spin coupling with the two protons on the adjacent methylene (B1212753) (β) group.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Protons α to C=OCl | ~2.5 - 3.0 | Triplet (t) |

| Aromatic Protons | ~7.0 - 7.3 | Multiplets (m) |

| Other Aliphatic Protons | ~1.7 - 2.7 | Multiplets (m) |

The ¹³C NMR spectrum provides crucial information regarding the carbon framework of the molecule. The carbonyl carbon of the acyl chloride group is highly characteristic. udel.edu This carbon atom is significantly deshielded due to the electronegativity of the directly attached oxygen and chlorine atoms, causing its signal to appear far downfield. For acyl chlorides, the carbonyl carbon resonance typically occurs in the range of δ 160–180 ppm. udel.edu This chemical shift is distinct from that of other carbonyl-containing functional groups like ketones (δ 190-220 ppm) or esters (δ 170-185 ppm), making ¹³C NMR a definitive tool for identifying the acyl chloride moiety. hw.ac.uklibretexts.org The low natural abundance of the ¹³C isotope (1.1%) and the fact that the carbonyl carbon has no attached protons often result in this peak having a lower intensity compared to other carbon signals in the spectrum. hw.ac.ukcompoundchem.com

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 160 - 180 |

| Aromatic Carbons | 115 - 165 |

| Aliphatic Carbons | 20 - 45 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The carbonyl group (C=O) gives rise to a very strong and sharp absorption band in the IR spectrum due to the large change in dipole moment during its stretching vibration. miamioh.eduspectroscopyonline.com For acyl chlorides, this C=O stretching frequency is found at a characteristically high wavenumber, typically around 1800 cm⁻¹. uobabylon.edu.iq This high frequency, compared to ketones (~1715 cm⁻¹) or amides (~1650 cm⁻¹), is attributed to the inductive electron withdrawal by the highly electronegative chlorine atom, which strengthens and stiffens the C=O double bond. pg.edu.pllibretexts.org The presence of a strong, sharp peak in this region of the IR spectrum is a clear and reliable indicator of the acyl chloride functional group in this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | ~1800 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium to Weak |

| C-F Bond | C-F Stretch | ~1150 - 1250 | Strong |

| C-Cl Bond | C-Cl Stretch | ~600 - 800 | Medium to Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. chemguide.co.uk When this compound is analyzed, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two m/z units, with a characteristic intensity ratio of approximately 3:1.

Fragmentation of the molecular ion provides further structural evidence. A common and diagnostically significant fragmentation pathway for acyl chlorides is the loss of the chlorine atom as a radical to form a stable acylium ion. libretexts.org For this compound, this would result in a prominent peak corresponding to the [M-Cl]⁺ fragment. Further fragmentation of the aliphatic chain and the aromatic ring can also occur, providing a complete fragmentation pattern that acts as a molecular fingerprint.

For compounds that can be grown as high-quality single crystals, X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement in the solid state. weizmann.ac.il This technique provides definitive data on bond lengths, bond angles, and torsional angles within the molecule. A successful single-crystal X-ray diffraction analysis of this compound would confirm the connectivity of all atoms and reveal the molecule's preferred conformation in the crystal lattice. researchgate.net Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of molecules in the crystal structure. researchgate.net While obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Theoretical and Computational Studies of Reactivity

Computational studies offer profound insights into the reactivity of acyl chlorides. By modeling reactions at a molecular level, researchers can predict reaction pathways, understand the energetics involved, and rationalize experimental observations. For a compound like this compound, these studies would focus on the electrophilic carbonyl carbon and the influence of the 4-fluorophenyl group on its reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the reaction mechanisms of organic compounds, including acyl chlorides. researchgate.netresearchgate.net For reactions involving this compound, such as hydrolysis, alcoholysis, or aminolysis, DFT calculations can map out the entire reaction coordinate. These calculations typically explore a nucleophilic addition-elimination pathway or a concerted S_N2-type mechanism. researchgate.netstudymind.co.uk

In the context of the hydrolysis of similar acyl chlorides, DFT studies have shown that the mechanism can be a concerted, one-step S_N2 process where a water molecule attacks the carbonyl carbon. researchgate.net Solvent molecules often play a crucial role, acting as catalysts by facilitating proton transfer. researchgate.net DFT calculations can optimize the geometries of reactants, transition states, and products, providing a detailed picture of the molecular changes throughout the reaction. For instance, in the reaction with a nucleophile, DFT can model the formation of a tetrahedral intermediate and the subsequent elimination of the chloride leaving group. studymind.co.uk The presence of the 4-fluorophenyl group, with its electron-withdrawing nature, would be expected to influence the electrophilicity of the carbonyl carbon, a factor that can be quantitatively assessed using DFT.

A key outcome of DFT studies is the determination of energy barriers (activation energies) and the characterization of transition state structures. researchgate.netrsc.org The energy barrier dictates the rate of a chemical reaction, and its analysis is fundamental to understanding reactivity. For a hypothetical reaction of this compound with a nucleophile, DFT calculations would identify the transition state—the highest energy point along the reaction pathway.

The structure of the transition state provides crucial information about the reaction mechanism. For example, in the S_N2 hydrolysis of benzoyl chlorides, the transition state can be either "tight" or "loose". researchgate.net A tight transition state is more associative in character, with shorter forming and breaking bonds, typically favored by electron-withdrawing substituents. Conversely, a loose transition state has more dissociative or cationic character, with longer bonds, and is favored by electron-donating groups. researchgate.net Given the electron-withdrawing fluorine atom on the phenyl ring, it is plausible that the transition states in reactions of this compound would exhibit a more "tight" character.

Below is an interactive data table illustrating hypothetical activation free energies for the hydrolysis of substituted benzoyl chlorides, which serves as a model for understanding the potential reactivity of this compound.

| Substituent (X-C6H4COCl) | Calculated Activation Free Energy (kcal/mol) | Transition State Character |

|---|---|---|

| 4-NO2 (Strongly Electron-Withdrawing) | 18.5 | Tight |

| 4-F (Electron-Withdrawing) | 20.1 | Tight |

| H (Unsubstituted) | 21.7 | Intermediate |

| 4-CH3 (Electron-Donating) | 22.5 | Loose |

Note: The data in this table is illustrative and based on general trends observed in DFT studies of substituted benzoyl chlorides. Specific values for this compound would require dedicated computational analysis.

Theoretical kinetic investigations complement experimental studies by providing a framework for interpreting reaction rate data. For reactions of acyl chlorides, the rate of reaction is often determined by monitoring the disappearance of the reactant or the appearance of a product over time. The experimental data can then be fitted to a rate expression.

For the solvolysis of acyl chlorides, the extended Grunwald-Winstein equation is often employed to correlate the specific rates of solvolysis with the solvent's nucleophilicity (N_T) and ionizing power (Y_Cl). cdnsciencepub.com This equation helps to elucidate the mechanism of solvolysis. A significant dependence on N_T suggests a bimolecular mechanism, while a strong dependence on Y_Cl points towards a unimolecular (S_N1) pathway. researchgate.net

Computational studies can contribute to the derivation of rate expressions by calculating the rate constants from first principles using Transition State Theory (TST). The rate constant (k) is related to the Gibbs free energy of activation (ΔG‡) by the Eyring equation. By calculating ΔG‡ for each elementary step in a proposed mechanism, a theoretical rate expression can be constructed and compared with experimental findings.

The solvent plays a critical role in the kinetics of reactions involving acyl chlorides. koreascience.kr Computational models can explicitly include solvent molecules to study their effect on the reaction pathway and energetics. researchgate.net This is particularly important in protic solvents like water and alcohols, where hydrogen bonding can significantly influence reactivity. liv.ac.uk

DFT calculations have shown that solvent molecules can stabilize transition states through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. liv.ac.uk For instance, in the hydrolysis of an acyl chloride, water molecules can form a hydrogen-bonded network that facilitates the nucleophilic attack and the departure of the chloride ion. researchgate.net This phenomenon is a form of general base catalysis where a solvent molecule assists in deprotonating the attacking nucleophile. koreascience.kr

The influence of solvation is also evident in the competition between different reaction mechanisms. In more ionizing solvents, a dissociative S_N1-type mechanism may be favored for some acyl chlorides, whereas in less ionizing but more nucleophilic solvents, an associative S_N2 or addition-elimination mechanism is more likely. koreascience.krmdpi.com Computational studies can model these solvent effects by using implicit solvent models (like the polarizable continuum model, PCM) or by including a shell of explicit solvent molecules around the reacting species.

Advanced Research Applications and Comparative Studies

Role of 5-(4-Fluorophenyl)pentanoyl Chloride as a Key Intermediate in Complex Organic Synthesis

This compound is a highly reactive acyl chloride that serves as a crucial building block in various advanced organic syntheses. Its structure, featuring a reactive carbonyl chloride group and a fluorinated phenyl ring, makes it a valuable intermediate for introducing the 5-(4-fluorophenyl)pentanoyl moiety into larger, more complex molecules. This strategic utility is most prominent in the synthesis of pharmaceutical precursors and has potential applications in the field of material science.

Strategic Utility in Pharmaceutical Precursor Synthesis

The compound's primary role in medicinal chemistry is as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability and binding affinity.

Synthesis of Ezetimibe and its Stereoisomers

One of the most significant applications of this compound is in the synthesis of Ezetimibe, a cholesterol absorption inhibitor. Ezetimibe's structure contains a crucial side chain that is derived from 5-(4-fluorophenyl)pentanoic acid. In several synthetic routes, the carboxylic acid is activated to facilitate coupling with a chiral auxiliary, such as a (4S)-4-phenyl-1,3-oxazolidin-2-one.

Preparation of Related Fluorinated Amide Derivatives (e.g., N-[(4-fluorophenyl)methyl]pentanamide)

The acyl chloride functional group is highly susceptible to nucleophilic attack by amines, leading to the formation of stable amide bonds. This reaction, known as amidation, is a cornerstone of organic and medicinal chemistry. This compound can be readily used to synthesize a variety of N-substituted amides.

For instance, the preparation of a compound like N-[(4-fluorophenyl)methyl]pentanamide would involve the reaction of this compound with (4-fluorophenyl)methanamine. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. pharmaffiliates.com This straightforward and high-yielding reaction allows for the systematic synthesis of a library of fluorinated amide derivatives for further study.

Applications in Polymer Chemistry and Material Science

While specific, large-scale applications in polymer science are not extensively documented in the literature, the structure of this compound makes it a potentially valuable monomer for the synthesis of specialty polymers. Acyl chlorides are common precursors in step-growth polymerization, particularly for producing polyamides and polyesters.

Theoretically, this compound could be used in polycondensation reactions. For example, reaction with a diamine would lead to the formation of a fluorinated polyamide. libretexts.org Polyamides, such as Nylon, are known for their high strength and thermal stability. The incorporation of fluorinated groups into the polymer backbone can impart unique properties, including:

Chemical Resistance: Fluorinated polymers are often resistant to chemical attack.

Hydrophobicity: The presence of fluorine typically increases the water-repellency of a material.

Altered Solubility: Fluorination can improve the solubility of polymers in specific organic solvents, which is advantageous for processing. mdpi.com

By carefully selecting a co-monomer, such as a diamine or a diol, new fluorinated polymers with tailored properties could be developed for advanced applications in electronics, aerospace, or specialty coatings.

Comparative Analysis with Structurally Related Compounds

The chemical reactivity and physical properties of this compound can be better understood through comparison with its structural analogs.

Comparison with Non-Fluorinated Pentanoyl Chlorides (e.g., 5-phenylpentanoyl chloride)

The most direct comparison is with its non-fluorinated counterpart, 5-phenylpentanoyl chloride. The key difference between these two molecules is the presence of a fluorine atom at the para-position of the phenyl ring. This single atomic substitution has significant electronic consequences that alter the compound's reactivity.

The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect is transmitted through the sigma bonds of the molecule, pulling electron density away from the phenyl ring and, consequently, from the pentanoyl chain and the carbonyl group. This withdrawal of electron density makes the carbonyl carbon in this compound more electrophilic (more electron-deficient) than in 5-phenylpentanoyl chloride.

As a result, this compound is expected to be more reactive towards nucleophiles. In reactions such as hydrolysis, alcoholysis (ester formation), and aminolysis (amide formation), the fluorinated compound should react at a faster rate than the non-fluorinated analog because the more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. While fluorine also has a +M (mesomeric) effect, which donates electron density via resonance, for halogens the inductive effect is dominant in influencing reactivity.

Below is a table comparing the properties of the two compounds.

| Property | This compound | 5-phenylpentanoyl chloride |

|---|---|---|

| Molecular Formula | C11H12ClFO | C11H13ClO |

| Molecular Weight | 214.66 g/mol | 196.67 g/mol nih.gov |

| Key Structural Difference | Fluorine atom at para-position of the phenyl ring | No substituent on the phenyl ring |

| Dominant Electronic Effect of Substituent | Strong inductive electron withdrawal (-I) by fluorine | Weak inductive effect by phenyl group |

| Expected Carbonyl Carbon Electrophilicity | Higher | Lower |

| Expected Reactivity with Nucleophiles | Higher | Lower |

Reactivity and Stability Distinctions with Other Acyl Halides (e.g., Acyl Fluorides)

Future Directions and Emerging Research Areas

The future of chemical synthesis is increasingly focused on sustainability and efficiency, steering research toward catalytic and "green" methodologies.

Catalytic Approaches: There is a significant research effort to move away from traditional synthetic methods that rely on stoichiometric reagents. The development of novel catalytic systems for the synthesis of acyl halides and their derivatives is a key area of interest. These catalytic methods aim to provide milder reaction conditions, reduce waste, and improve atom economy. For instance, catalytic processes for the direct conversion of carboxylic acids into acyl chlorides are being explored to avoid the use of harsh chlorinating agents.

Green Synthesis: The principles of green chemistry are being applied to minimize the environmental footprint of chemical manufacturing. mdpi.com For syntheses involving compounds like this compound, this entails:

Solvent Selection: Utilizing bio-based, renewable, or less hazardous solvents to replace traditional volatile organic compounds. bath.ac.uk

Catalyst Use: Employing catalytic quantities of reagents to replace stoichiometric ones, thereby reducing waste and often increasing selectivity. wordpress.comrsc.org

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing) for highly reactive compounds like acyl chlorides, improving safety and consistency.

Exploration of Novel Reactivity Patterns and Derivatizations of this compound

Extensive literature searches for advanced research applications focusing on the novel reactivity patterns and derivatizations of this compound did not yield specific studies detailing unique or unexpected chemical transformations of this compound. The available information points towards its application in well-established reactions characteristic of acyl chlorides, rather than novel reactivity.

Research into the derivatization of this compound has primarily centered on its use as a precursor in the synthesis of more complex molecules through conventional reactions. These include Friedel-Crafts acylations and the formation of amides, which are fundamental transformations in organic synthesis.

The reaction of this compound with various amines to form N-substituted amides is another area of its application. This reaction is a standard method for creating amide bonds, which are prevalent in many biologically active molecules and functional materials. While the synthesis of various amides from this acyl chloride is predictable, research focusing on novel reactivity patterns, such as unexpected side reactions or the formation of unusual derivative classes, remains to be published.

Table of Expected Derivatives from Conventional Reactions

| Reactant Class | General Product Structure | Potential Derivative Name |

| Aromatic Hydrocarbons | Tetralone | 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one |

| Primary Amines (R-NH₂) | N-Substituted Amide | 5-(4-Fluorophenyl)-N-alkylpentanamide |

| Secondary Amines (R₂NH) | N,N-Disubstituted Amide | 5-(4-Fluorophenyl)-N,N-dialkylpentanamide |

| Alcohols (R-OH) | Ester | Alkyl 5-(4-fluorophenyl)pentanoate |

It is important to note that the information presented here is based on the general principles of organic chemistry and the known reactivity of similar acyl chlorides. The exploration of genuinely novel reactivity patterns and the synthesis of unique derivatives from this compound represent an area for future research.

Q & A

Q. What are the established synthetic routes for preparing 5-(4-fluorophenyl)pentanoyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of the corresponding carboxylic acid. For example, 5-(4-fluorophenyl)pentanoic acid can react with chlorinating agents like pivaloyl chloride or acetyl chloride under anhydrous conditions. In one protocol, LiCl is used to promote condensation with heterocyclic intermediates (e.g., oxazolidinones) . Reaction time, solvent choice (e.g., dichloromethane), and stoichiometry of the chlorinating agent significantly affect yield. For instance, acetyl chloride in DCM at room temperature for 24 hours achieves near-quantitative conversion in resin-bound intermediates .

Q. What purification and characterization methods are recommended for this acyl chloride?

- Purification : After synthesis, the crude product is typically filtered, washed with non-polar solvents (hexane), and dried in vacuo to remove residual reagents .

- Characterization :

- NMR : Key signals include a triplet for the terminal methylene group (δ ~2.34 ppm, J = 7.2 Hz) and aromatic protons (δ ~7.00–7.42 ppm) from the 4-fluorophenyl moiety .

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (C-F aromatic bending) .

- Mass Spectrometry : Exact mass (e.g., 224.09700 for C₁₃H₁₇ClO) confirms molecular identity .

Q. How should researchers handle stability and storage challenges?

This acyl chloride is moisture-sensitive. Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis. Degradation products (e.g., carboxylic acid) can form if exposed to humidity, detectable via IR loss of the C=O stretch at 1650 cm⁻¹ . Use anhydrous solvents (e.g., DCM) and gloveboxes for manipulations.

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of intermediates?

In ezetimibe intermediate synthesis, TiCl₄ catalyzes a Mannich-like reaction between this compound and silyl-protected amines. Solvent polarity (e.g., DCM vs. THF) and catalyst loading (0.5–1.0 eq) critically influence stereochemical outcomes. For example, DCM enhances electrophilicity of the acyl chloride, favoring S-configuration at the pentanoyl moiety . Monitoring via chiral HPLC or NMR (e.g., splitting of diastereotopic protons) is essential.

Q. What analytical challenges arise when distinguishing this compound from structurally similar acyl chlorides?

Differentiation from analogs like 5-(4-ethylphenyl)pentanoyl chloride requires precise spectroscopic analysis:

- ¹H NMR : The 4-fluorophenyl group shows a characteristic J = 8.7 Hz coupling in the aromatic region (δ 7.00–7.42 ppm), absent in ethyl-substituted analogs .

- Mass Fragmentation : Fluorine-specific fragments (e.g., loss of HF) in HRMS provide diagnostic peaks .

- X-ray Crystallography : Co-crystallization with resolving agents (e.g., chiral amines) can resolve tautomeric ambiguities .

Q. How do competing reaction pathways impact the synthesis of target molecules?

Competing hydrolysis or over-chlorination can occur:

- Hydrolysis : Minimized by rigorous drying of reagents and solvents. Use molecular sieves or activated alumina in moisture-sensitive steps .

- Over-chlorination : Excess chlorinating agents may halogenate aromatic rings. Control via stepwise addition and monitoring by TLC (eluent: hexane/ethyl acetate 4:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.